molecular formula C25H36B16O32 B1180836 1-(3-methylphenyl)piperazine hydrochloride CAS No. 178928-62-6

1-(3-methylphenyl)piperazine hydrochloride

Cat. No.: B1180836
CAS No.: 178928-62-6
InChI Key:
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Description

1-(3-methylphenyl)piperazine hydrochloride is a chemical compound with the molecular formula C12H22Cl2N2O It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methylphenyl)piperazine hydrochloride typically involves the reaction of 3-methylphenylamine with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The resulting product is then purified and converted into its dihydrochloride hydrate form through crystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and more efficient purification techniques. The process may also include additional steps to ensure the purity and stability of the final product, such as recrystallization and drying under vacuum.

Chemical Reactions Analysis

Types of Reactions

1-(3-methylphenyl)piperazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can result in various substituted piperazine derivatives.

Scientific Research Applications

1-(3-methylphenyl)piperazine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-methylphenyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. For example, piperazine derivatives are known to act as GABA receptor agonists, which can modulate neurotransmitter activity in the brain. This interaction can lead to various physiological effects, including the potential for therapeutic applications in neurological disorders.

Comparison with Similar Compounds

1-(3-methylphenyl)piperazine hydrochloride can be compared with other similar compounds, such as:

  • 1-(4-Methylphenyl)piperazine dihydrochloride hydrate
  • 1-(3-Chlorophenyl)piperazine dihydrochloride hydrate
  • 1-(3-Trifluoromethylphenyl)piperazine dihydrochloride hydrate

These compounds share a similar piperazine core structure but differ in the substituents attached to the phenyl ring. The unique properties of this compound, such as its specific interactions with molecular targets, make it distinct from other piperazine derivatives.

Properties

IUPAC Name

1-(3-methylphenyl)piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2.ClH/c1-10-3-2-4-11(9-10)13-7-5-12-6-8-13;/h2-4,9,12H,5-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUJAZQJUQBHUNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13078-13-2, 178928-62-6
Record name Piperazine, 1-(3-methylphenyl)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13078-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperazine, 1-(3-methylphenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=178928-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

212.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13078-13-2
Record name NSC71662
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71662
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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